molecular formula C4H2Cl2O3 B536451 Mucochloric acid CAS No. 57697-64-0

Mucochloric acid

Cat. No.: B536451
CAS No.: 57697-64-0
M. Wt: 168.96 g/mol
InChI Key: LUMLZKVIXLWTCI-NSCUHMNNSA-N
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Description

Mucochloric acid is an organic compound that consists of a dibrominated alkene with aldehyde and carboxylic acid functional groups. It is a bacterial mutagen and genotoxic compound.

Mechanism of Action

The action of the drinking water mutagen 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) on the plasmid phi X174 converted this initially closed circular, supercoiled (SC) DNA to its relaxed (R) and linear (L) forms. Kinetic analysis of this process gave results coinciding with a sequential, two-step cleavage model whereby the SC was cleaved to the R form, which in its turn was cleaved to the L form. The actions of two additional chlorine-substituted 2(5H)-furanones, reduced MCA (RMCA) and the C-5 isopropyl ether of MCA (MCA-IPE), were compared to that of MCA. Incubation of SC-phi X174 with RMCA gave R form only while MCA-IPE had virtually no effect. Likewise, neither methyl methanesulfonate nor sodium azide cleaved SC-phi X174 to its L form, under conditions whereby MCA caused the formation of L form. Also, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) caused formation of R form, but no apparent L form. Increasing concentration of glutathione diminished cleavage of SC phi X174 by MCA, but increased cleavage for MX. The DNA cleavage action of MCA was unique, among the several stronger and weaker mutagens investigated, in its action phi X174.
.../It was/ found that /3,4-(dichloro)-5-hydroxy-2(5H)-furanone/ (MA) forms ethenocarbaldehyde derivatives with adenosine and cytidine, with chloroacetaldehyde being an intermediate. ...Ethenocytosine adducts formed by vinyl chloride cause G:C to A:T transitions as reported for MA.

Properties

IUPAC Name

(Z)-2,3-dichloro-4-oxobut-2-enoic acid
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InChI

InChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2-
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InChI Key

LUMLZKVIXLWTCI-IHWYPQMZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Cl)Cl
Source PubChem
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Isomeric SMILES

C(=O)/C(=C(\C(=O)O)/Cl)/Cl
Source PubChem
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Molecular Formula

C4H2Cl2O3
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DSSTOX Substance ID

DTXSID7020423
Record name Mucochloric acid
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Molecular Weight

168.96 g/mol
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Physical Description

Colorless to yellowish solid; [CHEMINFO] Crystalline solid; [MSDSonline]
Record name Mucochloric acid
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Flash Point

212 °F (100 °C): closed cup
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Solubility

Soluble in chlorinated and oxygenated solvents, Slightly soluble in cold water; soluble in hot water, not benzene, alcohol.
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Vapor Pressure

0.001 [mmHg]
Record name Mucochloric acid
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Mechanism of Action

The action of the drinking water mutagen 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) on the plasmid phi X174 converted this initially closed circular, supercoiled (SC) DNA to its relaxed (R) and linear (L) forms. Kinetic analysis of this process gave results coinciding with a sequential, two-step cleavage model whereby the SC was cleaved to the R form, which in its turn was cleaved to the L form. The actions of two additional chlorine-substituted 2(5H)-furanones, reduced MCA (RMCA) and the C-5 isopropyl ether of MCA (MCA-IPE), were compared to that of MCA. Incubation of SC-phi X174 with RMCA gave R form only while MCA-IPE had virtually no effect. Likewise, neither methyl methanesulfonate nor sodium azide cleaved SC-phi X174 to its L form, under conditions whereby MCA caused the formation of L form. Also, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) caused formation of R form, but no apparent L form. Increasing concentration of glutathione diminished cleavage of SC phi X174 by MCA, but increased cleavage for MX. The DNA cleavage action of MCA was unique, among the several stronger and weaker mutagens investigated, in its action phi X174., .../It was/ found that /3,4-(dichloro)-5-hydroxy-2(5H)-furanone/ (MA) forms ethenocarbaldehyde derivatives with adenosine and cytidine, with chloroacetaldehyde being an intermediate. ...Ethenocytosine adducts formed by vinyl chloride cause G:C to A:T transitions as reported for MA.
Record name MUCOCHLORIC ACID
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Color/Form

Monoclinic prisms from ether and ligroin, Plates from water

CAS No.

87-56-9, 57697-64-0
Record name Mucochloric acid
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Record name 2-Butenoic acid,3-dichloro-4-oxo-
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Record name MUCOCHLORIC ACID
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Melting Point

127 °C
Record name MUCOCHLORIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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